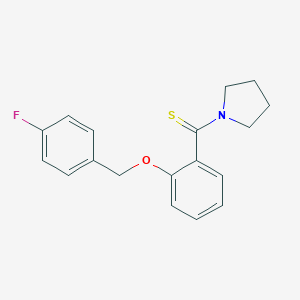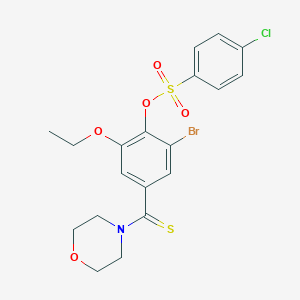![molecular formula C23H21BrN2O5S B306408 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as an antitumor agent in in vivo models. Another direction is to explore its potential as an antidiabetic agent in clinical trials. Additionally, further research can be done to investigate its mechanism of action and to optimize its synthesis method to increase its yield and purity.
Synthesemethoden
The synthesis of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-methylphenylacetic acid and acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. It has also been studied for its potential as an antidiabetic agent due to its ability to regulate glucose metabolism.
Eigenschaften
Produktname |
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C23H21BrN2O5S |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O5S/c1-4-9-31-21-17(24)10-15(11-18(21)30-3)12-19-22(28)26(23(29)32-19)13-20(27)25-16-7-5-14(2)6-8-16/h4-8,10-12H,1,9,13H2,2-3H3,(H,25,27)/b19-12- |
InChI-Schlüssel |
SZFRXNBLVHJYEA-UNOMPAQXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)

![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)



![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)


![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)


